4,4'-Dipropyl-2,2'-bipyridine
Description
4,4'-Dipropyl-2,2'-bipyridine is a derivative of the 2,2'-bipyridine scaffold, featuring propyl groups at the 4 and 4' positions. The 2,2'-bipyridine core is a versatile ligand in coordination chemistry, enabling metal complexation for applications in catalysis, photovoltaics, and materials science . Substitutions at the 4,4' positions modulate electronic properties, steric bulk, and solubility, which critically influence reactivity and functionality. Propyl groups, as alkyl substituents, likely enhance lipophilicity and reduce crystallinity compared to shorter-chain analogs, impacting solubility and ligand-metal interactions .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-propyl-2-(4-propylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-17-15(11-13)16-12-14(6-4-2)8-10-18-16/h7-12H,3-6H2,1-2H3 |
InChI Key |
RYWGGCKFROSJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine with 2-bromo-4-(tert-butyl)pyridine in the presence of a catalyst such as palladium . The reaction conditions often include the use of solvents like DMSO and DCE, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Dipropyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipropyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The compound can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridine derivatives .
Scientific Research Applications
4,4’-Dipropyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dipropyl-2,2’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including electron transfer processes and redox reactions . The compound’s redox activity allows it to participate in electron transfer reactions, which can interrupt biological electron transfer processes and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4'-Dimethyl-2,2'-bipyridine
- Structure : Methyl groups at 4,4' positions.
- Applications : Widely used in metal-organic frameworks (MOFs), enzyme studies, dye-sensitized solar cells (DSSCs), and as a ligand for ruthenium-based catalysts . Methyl groups provide minimal steric hindrance, favoring efficient π-π stacking and metal coordination .
- Synthesis : Prepared via alkylation reactions, such as reactions with selenium(IV) oxide or chlorotrimethylsilane .
4,4'-Dibromo-2,2'-bipyridine
- Structure : Bromine atoms at 4,4' positions.
- Properties : Molecular weight 313.98 g/mol, melting point 138°C, white crystalline solid .
- Applications : Key intermediate in organic photovoltaics (OPVs) and semiconductor synthesis. Bromine substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electronic Effects: Electron-withdrawing bromines reduce electron density at the bipyridine core, altering redox potentials in metal complexes .
4,4'-Dicyano-2,2'-bipyridine
- Structure: Cyano groups at 4,4' positions.
- Properties : High purity (>98%), CAS 67491-43-4 .
- Applications: Photosensitizer in solar fuel generation; cyano groups enhance electron-withdrawing capacity, improving charge transfer in photocatalytic systems .
- Synthesis : Manufactured via nitrile substitution reactions, emphasizing scalability for industrial use .
4,4'-Di-tert-butyl-2,2'-bipyridine
- Structure : Bulky tert-butyl groups at 4,4' positions.
- Applications: Stabilizes low-coordination metal centers in catalysis. Limited solubility in aqueous media due to high hydrophobicity .
Other Derivatives
- 4,4'-Dicarboxylic acid-2,2'-bipyridine : Used in DSSCs for TiO₂ sensitization, enhancing visible-light absorption and electron injection .
- 4,4'-Dinonyl-2,2'-bipyridine: Long alkyl chains improve solubility in nonpolar solvents, suitable for hydrophobic polymer matrices .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Substituent Effects
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